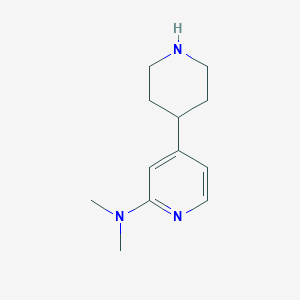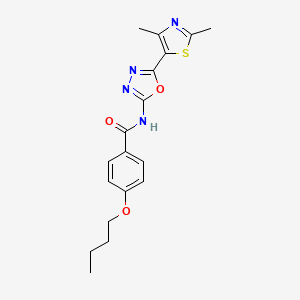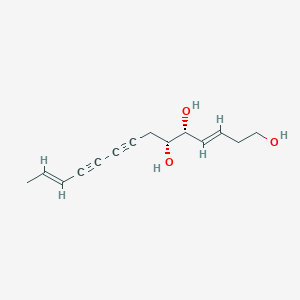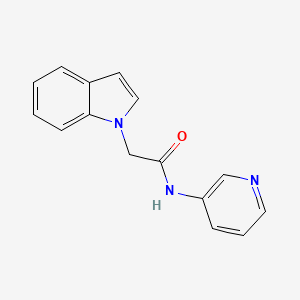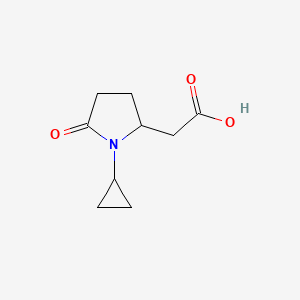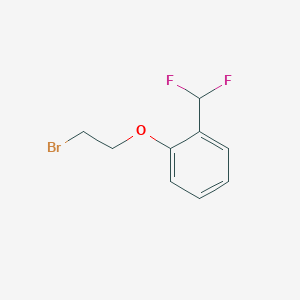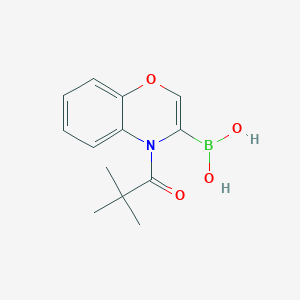
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid is a complex organic compound that features a benzoxazine ring fused with a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the dimethylpropanoyl moiety can be reduced to form alcohols.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
科学研究应用
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The benzoxazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(2,2-Dimethylpropanoyl)benzoic acid: Shares the dimethylpropanoyl group but lacks the benzoxazine and boronic acid functionalities.
2,2-Dimethylpropanoic acid: A simpler compound with only the dimethylpropanoyl group.
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: Contains a thiazole ring instead of a benzoxazine ring.
Uniqueness
4-(2,2-Dimethylpropanoyl)-4H-1,4-benzoxazin-3-ylboronic acid is unique due to the combination of the benzoxazine ring and boronic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development in various fields.
属性
分子式 |
C13H16BNO4 |
|---|---|
分子量 |
261.08 g/mol |
IUPAC 名称 |
[4-(2,2-dimethylpropanoyl)-1,4-benzoxazin-3-yl]boronic acid |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)12(16)15-9-6-4-5-7-10(9)19-8-11(15)14(17)18/h4-8,17-18H,1-3H3 |
InChI 键 |
XQSKLUZQSOLPCS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=COC2=CC=CC=C2N1C(=O)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


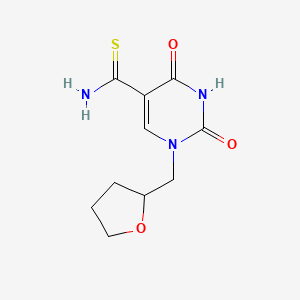
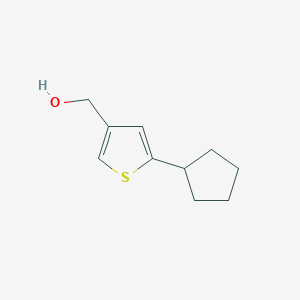
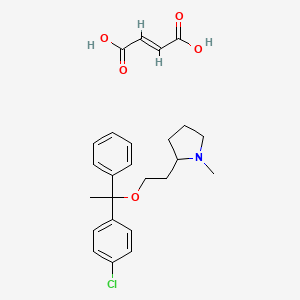
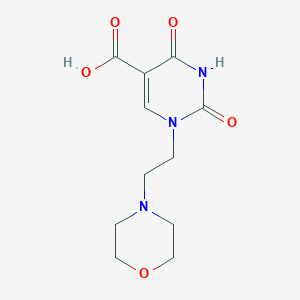
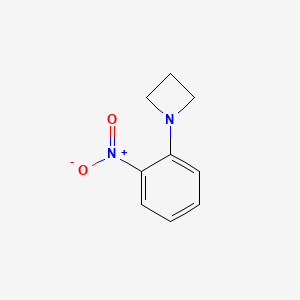
![8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14866618.png)
![[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate](/img/structure/B14866619.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
